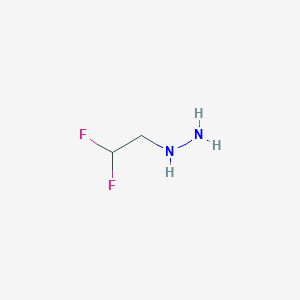

(2,2-Difluoroethyl)hydrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1039959-85-7 |

|---|---|

Molecular Formula |

C2H6F2N2 |

Molecular Weight |

96.08 g/mol |

IUPAC Name |

2,2-difluoroethylhydrazine |

InChI |

InChI=1S/C2H6F2N2/c3-2(4)1-6-5/h2,6H,1,5H2 |

InChI Key |

YSIWOENJQAUPPK-UHFFFAOYSA-N |

SMILES |

C(C(F)F)NN |

Canonical SMILES |

C(C(F)F)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Difluoroethyl Hydrazine and Its Derivatives

Direct Synthesis Approaches for (2,2-Difluoroethyl)hydrazine Scaffolds

Direct and efficient methods for the synthesis of chiral fluorinated hydrazines are highly sought after. These methods often employ transition-metal catalysis to achieve high yields and enantioselectivities.

Palladium-Catalyzed Asymmetric Hydrogenation for Chiral Fluorinated Hydrazines

Palladium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral amines and their derivatives, including fluorinated hydrazines. thieme-connect.com This method offers a direct route to enantioenriched products from prochiral precursors like hydrazones.

The enantioselective hydrogenation of N-acylhydrazones is a key strategy for producing chiral hydrazines. acs.org Research has demonstrated that a palladium complex, specifically [Pd(R)-DTBM-SegPhos(OCOCF3)2], serves as an effective catalyst for the hydrogenation of fluorinated N-acylhydrazones. nih.govacs.org This approach has been successful for a wide range of substrates, including those with β-aryl, γ-aryl, and alkyl-chain substituents, yielding the corresponding chiral fluorinated hydrazines in high yields (up to 99%) and with excellent enantioselectivity (up to 94% ee). thieme-connect.comacs.orgnih.gov

The choice of the N-protecting group on the hydrazone is crucial for the success of the reaction. For instance, N-Bz-protected hydrazones, in the presence of trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (B45653) (TFE), have been shown to produce the desired hydrazine (B178648) with good enantioselectivity. acs.org In contrast, substrates with a phenyl substituent resulted in low enantioselectivity, and those with a tosyl protecting group failed to undergo hydrogenation. acs.org The development of efficient methods for the hydrogenation of alkyl-chain-substituted hydrazones is particularly significant as these are known to be less reactive. researchgate.net

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of N-Acylhydrazones

| Substrate Type | Catalyst | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| β-aryl substituted hydrazone | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | High | Up to 94% | acs.orgnih.gov |

| γ-aryl substituted hydrazone | [Pd(R)-DTBM-SegPhos(OCOCF3)2] | High | High | acs.orgnih.gov |

This table summarizes the effectiveness of the palladium catalyst in the asymmetric hydrogenation of various N-acylhydrazones.

Direct asymmetric reductive amination of ketones with hydrazines as the nitrogen source presents another viable pathway to chiral fluorinated hydrazines. acs.org This one-pot reaction has been successfully applied to trifluoromethyl-substituted ketones and benzohydrazides. acs.orgnih.gov While this method also proceeds smoothly, it has been observed to yield slightly lower enantioselectivity compared to the hydrogenation of pre-formed N-acylhydrazones. acs.org The use of titanium isopropoxide can facilitate the formation of the intermediate imine, which is a key step in this transformation. researchgate.net

Transition Metal-Catalyzed Asymmetric Propargylic Hydrazination

Transition metal-catalyzed asymmetric propargylic substitution (APS) offers a route to multifunctional α-tertiary hydrazines. nih.gov This methodology is particularly valuable for creating complex chiral centers.

In the context of copper-catalyzed asymmetric propargylic amination, the design of the chiral ligand is paramount for achieving high enantioselectivity. nih.gov Sterically confined pyridinebisoxazoline (PYBOX) ligands, which feature a bulky shielding group at the C4 position of the pyridine (B92270) ring, have proven to be highly effective. nih.govresearchgate.net This bulky group, such as a benzylthio group, creates a congested chiral pocket around the metal center. nih.gov This steric confinement enhances remote enantiofacial control, which is crucial for dictating the stereochemical outcome of the reaction. nih.govresearchgate.net Further modifications, such as adding relaying groups to the 5-position of the oxazoline (B21484) rings, can create an even more constrained microenvironment, which helps to relay stereochemical information from the ligand to the substrate. researchgate.net

The choice of solvent can have a profound impact on the outcome of stereoselective reactions. Fluoroalkyl alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are particularly noteworthy for their ability to promote reactions involving ionic intermediates due to their high polarity, ionizing power, and strong hydrogen-bond-donating ability, coupled with low nucleophilicity. acs.orgresearchgate.net

In the context of asymmetric propargylic hydrazination, TFE has been shown to play a key role. nih.gov It can decrease the nucleophilicity of the hydrazine nucleophile, which helps to suppress undesirable side reactions like elimination. nih.gov This leads to improved yields and enantioselectivities. nih.gov NMR studies and theoretical calculations suggest that TFE forms a hydrogen-bond adduct with the hydrazide, which is stabilized by multiple hydrogen-bonding interactions, including C–F···H–N interactions. nih.gov This stabilization of the nucleophile within the chiral environment of the catalyst contributes to the high degree of stereocontrol observed. nih.gov The use of fluorinated alcohols can also be beneficial in hydrogenation reactions, sometimes leading to considerably enhanced results compared to their non-fluorinated counterparts. acs.orgacs.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [Pd(R)-DTBM-SegPhos(OCOCF3)2] |

| N-Bz-protected hydrazone |

| 2,2,2-trifluoroethanol (TFE) |

| Trifluoroacetic acid (TFA) |

| Titanium isopropoxide |

| Pyridinebisoxazoline (PYBOX) |

| 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) |

Cyclization Reactions Employing Hydrazine Moieties

Cyclization reactions that utilize a hydrazine moiety are fundamental in heterocyclic chemistry for constructing nitrogen-containing rings. When one of the nitrogen atoms is substituted with a 2,2-difluoroethyl group, the resulting cyclic compounds gain unique electronic properties attributable to the fluorine atoms. These properties can influence the molecule's conformation, lipophilicity, and metabolic stability.

Ring-Closing Metathesis (RCM)-Mediated Synthesis of Fluorinated Cyclic Hydrazines

Ring-Closing Metathesis (RCM) is a powerful and versatile tool for the synthesis of unsaturated cyclic compounds, including those containing a hydrazine linkage. smolecule.com The reaction facilitates the formation of 5- to 30-membered rings through the intramolecular reaction of a diene or enyne, catalyzed by transition metal complexes, most notably those containing ruthenium, such as Grubbs catalysts. chemrxiv.org This method is valued for its high functional group tolerance, allowing for the synthesis of complex, highly functionalized fluorinated cyclic hydrazines. mdpi.com

The general mechanism involves the formation of a metal-alkylidene complex, which then engages in a [2+2] cycloaddition with one of the olefin moieties in the substrate to form a metallacyclobutane intermediate. chemrxiv.org Subsequent cycloreversion can either regenerate the starting materials or proceed to react with the second olefin within the same molecule. chemrxiv.org For terminal dienes, the reaction is driven forward by the productive removal of a volatile small olefin, such as ethene. chemrxiv.org A range of fluorinated cyclic hydrazine derivatives can be prepared efficiently using this method. smolecule.com

| Substrate Type | Catalyst | Product | Reference |

| N,N'-diallyl hydrazine derivative | Grubbs Catalyst (1st or 2nd Gen) | Dihydropyridazine derivative | smolecule.com |

| Fluoro-substituted olefinic hydrazine | Ruthenium-based catalyst | Fluorinated cyclic hydrazine | mdpi.com |

| Diene tethered by N-N bond | Ruthenium catalyst | 6- to 10-membered cyclic 1,2-diaza compound | mdpi.com |

Formation of Fluorinated Pyrazoles and Pyrazolines from Fluorinated β-Diketones and Hydrazines

The reaction between a hydrazine and a β-dicarbonyl compound is a classic and highly effective method for synthesizing pyrazoles. When fluorinated β-diketones, such as those containing trifluoromethyl (CF₃) groups, are used, the reaction can yield a variety of 3-, 5-, or 3,5-trifluoromethylpyrazoles and related 5-hydroxy-Δ²-pyrazolines. nih.govbeilstein-journals.org The use of a substituted hydrazine, such as this compound, would result in the corresponding N-substituted pyrazole (B372694).

The reaction proceeds through the condensation of the hydrazine with the β-diketone. nih.gov The regioselectivity of the final pyrazole product is a significant consideration, especially with unsymmetrical diketones. Research has shown that the use of fluorinated alcohol solvents can dramatically influence the regioselectivity of pyrazole formation. google.com The high hydrogen bond donating ability of these solvents is thought to enhance the electrophilicity of the carbonyl carbon adjacent to the fluorinated group, directing the initial nucleophilic attack of the hydrazine's NH₂ group. google.comnih.gov The reaction outcome is often controlled by the dehydration kinetics of the intermediate dihydroxypyrazolidine species. nih.gov

| Fluorinated β-Diketone | Hydrazine Reagent | Key Condition | Product(s) | Reference |

| CF₃COCH₂COR (R=Aryl/Heteroaryl) | Aryl/Heteroarylhydrazines | - | 3-, 5-, and 3,5-Trifluoromethylpyrazoles, 5-Trifluoromethyl-5-hydroxy-Δ²-pyrazolines | nih.gov |

| Trifluoromethyl-β-diketones | Substituted Hydrazines | Acetic acid solvent | Trifluoromethylpyrazoles | google.com |

| Hexafluoroacetylacetone | Hydrazine hydrate (B1144303) | Phosphorus pentoxide | 3,5-bis(trifluoromethyl)pyrazole | nih.gov |

| α-Cyano-α,α-difluoroketones | Hydrazine | Refluxing isopropanol | 3-Unsubstituted 4-fluoropyrazoles | organic-chemistry.org |

Synthesis of Fluorinated Tetrahydropyridazines from Difluoro- or Trifluoromethylated Hydrazone Precursors

Fluorinated tetrahydropyridazines, which are cyclic β-amino acid analogues, can be synthesized from fluorinated hydrazone precursors. researchgate.netnih.gov One effective strategy involves a zinc-catalyzed aza-Barbier reaction on a difluoro- or trifluoromethylated hydrazone, followed by an intramolecular Michael addition to form the six-membered ring. researchgate.net This method provides access to these non-proteinogenic cyclic amino acids, which are of interest for incorporation into peptides to control their conformation and enhance metabolic stability. nih.gov

The synthesis begins with the condensation of a hydrazide with a fluorinated aldehyde hemiacetal to produce the required fluorinated hydrazone. researchgate.net This hydrazone then undergoes the key aza-Barbier reaction and subsequent cyclization. researchgate.net Alternatively, a transition-metal-free intramolecular aminofluorination of β,γ-unsaturated hydrazones using an electrophilic fluorine source like Selectfluor has been developed. The regioselectivity of this reaction, leading to either dihydropyrazoles or tetrahydropyridazines, can be controlled by the choice of base.

| Precursor | Key Reagents | Method | Product | Reference |

| Difluoromethylated hydrazone | Zinc, Allyl bromide | Aza-Barbier reaction / Intramolecular Michael addition | Difluoromethylated tetrahydropyridazine | researchgate.net |

| Trifluoromethylated hydrazone | Zinc, Allyl bromide | Aza-Barbier reaction / Intramolecular Michael addition | Trifluoromethylated tetrahydropyridazine | researchgate.net |

| β,γ-Unsaturated hydrazone | Selectfluor, NaHCO₃ | Base-controlled aminofluorination | Fluoro-tetrahydropyridazine |

Cyclization with this compound for Indazole Formation

The indazole core is a privileged scaffold in medicinal chemistry, and its synthesis often involves the cyclization of a hydrazine with a suitably substituted aromatic precursor. nih.gov A practical and scalable route to 3-aminoindazoles involves the reaction of an o-halobenzonitrile with a hydrazine. nih.gov For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV agent Lenacapavir, is achieved by reacting 3-bromo-2,6-dichlorobenzonitrile (B3239784) with hydrazine hydrate at elevated temperatures. mdpi.comnih.govbeilstein-journals.org

To obtain an N1-substituted indazole, such as the 1-(2,2-difluoroethyl) derivative, the corresponding substituted hydrazine is used in the cyclization step. The reaction of an o-halobenzonitrile with this compound would proceed via nucleophilic attack of the substituted hydrazine on the nitrile carbon, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to displace the ortho-halogen and form the pyrazole ring of the indazole system. This method provides direct access to N1-(2,2-difluoroethyl)indazoles.

| Precursor | Hydrazine Reagent | Method | Product Type | Reference |

| 2,6-Dichlorobenzonitrile | Hydrazine Hydrate | Regioselective Bromination, then Cyclization | 7-Bromo-4-chloro-1H-indazol-3-amine | nih.gov |

| o-Fluorobenzaldehyde | Hydrazine | Condensation/Cyclization | 1H-Indazole | |

| o-Halobenzonitrile | This compound (proposed) | Cyclization | 1-(2,2-Difluoroethyl)indazole | nih.govresearchgate.net |

Condensation Reactions for Fluorinated Hydrazone Derivatives

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. Fluorinated hydrazones are particularly important as they serve as versatile intermediates for the synthesis of more complex fluorine-containing heterocycles like pyrazoles and tetrahydropyridazines. nih.govresearchgate.net They are typically synthesized through a condensation reaction.

Reaction of Hydrazines with Aldehydes and Ketones

The most direct method for preparing hydrazones is the condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or a ketone). The mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. This addition forms an unstable carbinolamine (or hemiaminal) intermediate, which then undergoes dehydration to eliminate a molecule of water and form the C=N double bond characteristic of a hydrazone.

For the synthesis of fluorinated hydrazones, a fluorinated aldehyde or ketone is reacted with a hydrazine, or a fluorinated hydrazine like this compound is reacted with a non-fluorinated carbonyl compound. The reaction conditions are generally mild, and in cases involving highly nucleophilic hydrazines and electrophilic carbonyls, the reaction can proceed without a catalyst. In other cases, acid catalysis may be employed to activate the carbonyl group toward nucleophilic attack.

| Carbonyl Compound | Hydrazine Reagent | Key Condition | Product | Reference |

| Aldehydes and Ketones | Hydrazine (H₂NNH₂) | - | Hydrazone | |

| Fluorinated aldehyde hemiacetal | Benzyl (B1604629) carbazate (B1233558) | - | Fluorinated N-Cbz-hydrazone | |

| 5-Nitro-2-furaldehyde | p-Fluorophenylhydrazine | Condensation | 2-Furaldehyde, 5-nitro-, (p-fluorophenyl)hydrazone | |

| Various Aldehydes | Substituted hydrazide | Microwave irradiation | Corresponding hydrazone |

Synthesis of Fluorinated Hydrazine-Hydrazone Compounds

The synthesis of fluorinated hydrazine-hydrazone compounds is a significant area of research due to their role as versatile intermediates in creating various nitrogen-containing molecules and fluorinated pyrazoles. nih.govresearchgate.net Traditional methods for preparing fluorinated arylhydrazones often involve the condensation of arylhydrazines with carbonyl compounds or the Japp–Klingemann reaction using aryldiazonium salts. nih.govresearchgate.net

Recent advancements have introduced more direct and efficient methods, often leveraging transition-metal catalysis. nih.govresearchgate.net For instance, difluoro- and trifluoromethylated hydrazones can be synthesized by condensing a corresponding hydrazide with a fluorinated aldehyde hemiacetal. beilstein-journals.org This approach has been used with starting materials like benzyl and tert-butyl carbazate to produce building blocks suitable for peptide synthesis. beilstein-journals.org N-acylhydrazones, a subset of these compounds, can exist as a mixture of E/Z isomers of the imine group and syn/anti-conformers of the amide bond, though the E isomer is typically more stable and predominant. beilstein-journals.org

Another strategy involves the palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones, which demonstrates high regioselectivity and functional group compatibility with low catalyst loading. nih.gov Visible-light photoredox catalysis has also been employed for the C-H activation to prepare difluorinated hydrazones. researchgate.net These modern catalytic methods represent a significant step forward, as direct synthesis routes for fluorinated arylhydrazones have historically been scarce. nih.govresearchgate.net

Preparation of Hydrazide Derivatives through Ester Replacement

A common and well-established method for preparing hydrazide derivatives is through the reaction of an ester with hydrazine, a process known as hydrazinolysis. researchgate.netnih.gov This reaction involves the nucleophilic substitution of the alkoxy group (-OR) of the ester by a hydrazine derivative (such as hydrazine hydrate), resulting in the formation of a hydrazide. researchgate.net

The reaction is typically carried out by heating the ester and hydrazine hydrate, often in a solvent like ethanol, methanol, or tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net Refluxing the mixture for a period ranging from a few hours to over ten hours is common to ensure the reaction proceeds to completion. researchgate.netnih.govresearchgate.net For optimal results, methyl or ethyl esters are preferred. researchgate.net Using a significant excess of hydrazine hydrate (ranging from 5 to 20 times the molar amount of the ester) can help drive the reaction forward and prevent the formation of dimeric byproducts. researchgate.net

Once the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC), the work-up procedure typically involves cooling the reaction mixture to allow the hydrazide product to precipitate. researchgate.netresearchgate.net The solid product can then be filtered, washed (often with water to remove excess hydrazine or with a cold solvent like ethanol), and purified by recrystallization. researchgate.netresearchgate.net If the product does not precipitate, it can be extracted using an organic solvent like ethyl acetate. researchgate.net This method is widely used for synthesizing various hydrazides, which are important intermediates for producing more complex molecules, including quinoline (B57606) carbohydrazides and other heterocyclic compounds. ajgreenchem.com

Hydrazine Substitution Reactions for Aromatic Fluorides

Hydrazine substitution is a key reaction for modifying aromatic fluorides, particularly those activated by electron-withdrawing groups. nih.gov This nucleophilic aromatic substitution (SNAr) reaction involves replacing a fluorine atom on an aromatic ring with a hydrazine group. The process is especially efficient for p-nitro-aromatic fluorides, where the nitro group facilitates the departure of the fluoride (B91410) leaving group. nih.gov

An efficient and selective method for the hydrazine substitution of p-nitro-aryl fluorides utilizes iron(III) oxyhydroxide supported on carbon nanoparticles (FeO(OH)@C) as a catalyst. researchgate.netresearchgate.net This heterogeneous catalyst facilitates the reaction between p-nitro-aryl fluorides and hydrazine hydrate under mild conditions. researchgate.netresearchgate.net

The optimized reaction conditions involve reacting the p-nitro-aryl fluoride with two equivalents of 80% hydrazine hydrate in ethanol. researchgate.net The reaction is performed in the presence of the FeO(OH)@C nanoparticle catalyst, typically under a nitrogen atmosphere, with temperatures ranging from -25 °C to room temperature. researchgate.netresearchgate.net This method has proven effective for a range of p-nitro-aromatic fluorides bearing various functional groups, leading to high yields of the desired aryl hydrazine products. nih.gov

Table 1: FeO(OH)@C-Catalyzed Hydrazine Substitution of Various p-Nitro-Aryl Fluorides nih.gov

| Entry | Aromatic Fluoride Substrate | Additional Substituent | Yield (%) |

| 1 | 1-fluoro-2-chloro-4-nitrobenzene | 2-Cl | 96 |

| 2 | 1,2-difluoro-4-nitrobenzene | 2-F | 96 |

| 3 | 2-fluoro-5-nitrobenzonitrile | 2-CN | 94 |

| 4 | 1-fluoro-2-bromo-4-nitrobenzene | 2-Br | 96 |

The selectivity and efficiency of hydrazine substitution on aromatic fluorides are significantly influenced by the presence of electron-withdrawing groups (EWGs) on the aromatic ring. nih.govnih.gov EWGs, such as nitro (-NO₂), cyano (-CN), or halogen groups, decrease the electron density of the aromatic nucleus. nih.govacs.org This reduction in electron density enhances the electrophilicity of the carbon atom attached to the fluorine, making it more susceptible to nucleophilic attack by hydrazine. nih.gov

When an EWG is positioned para (or ortho) to the fluorine atom, it can effectively stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby promoting the substitution of the fluorine atom. nih.gov In the case of p-nitro-aromatic fluorides, the strong electron-withdrawing nature of the nitro group is crucial for activating the ring and enabling the high-yield substitution with hydrazine. nih.gov Conversely, the presence of electron-donating groups on the ring would disfavor this reaction. nih.govunive.it

Precursor Synthesis and Functional Group Introduction

The synthesis of complex molecules like this compound relies on the effective synthesis of precursors and the strategic introduction of key functional groups. A primary challenge is the incorporation of the 2,2-difluoroethyl moiety.

Incorporation of the 2,2-Difluoroethyl Group into Precursors

Several methods exist for introducing the 2,2-difluoroethyl group into molecular precursors. The choice of method often depends on the nature of the starting material and the desired final product.

One approach is a Knoevenagel-type condensation reaction involving 1,3-dicarbonyl compounds and difluoroacetic anhydride (B1165640). researchgate.net In this method, the electrophilic species of difluoroacetaldehyde (B14019234) is generated in situ from difluoroacetic anhydride and a base like triethylamine, which then reacts with the dicarbonyl substrate to yield (2,2-difluoroethyl)-1,3-dicarbonyls. researchgate.net

Another powerful strategy involves the use of specialized fluorinating reagents. For instance, hypervalent iodine reagents, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate, have been developed for the electrophilic 2,2-difluoroethylation of various nucleophiles, including thiols, amines, and alcohols. researchgate.netresearchgate.net This reagent can be synthesized from commercially available 1,1-difluoro-2-iodoethane. researchgate.net This transformation offers a complementary approach to other methods and is valuable for incorporating the 2,2-difluoroethyl group into complex molecules, including existing drug compounds. researchgate.netchemrxiv.org

Additionally, fluorination of styrene (B11656) derivatives using a reagent system composed of a hypervalent iodine compound like PhI(OCOCF₃)₂ and a pyridine·HF complex can produce (2,2-difluoroethyl)arenes in good yields. organic-chemistry.org These methods highlight the diverse synthetic tools available for installing the crucial 2,2-difluoroethyl motif onto a variety of molecular scaffolds.

Synthesis of Fluorinated Imines and Hydrazones as Intermediates

The synthesis of fluorinated imines (Schiff bases) and hydrazones is a critical step in the development of more complex fluorinated nitrogenous compounds. These molecules serve as versatile building blocks and are of significant interest for their potential applications. mdpi.comnih.gov A primary and traditional method for their preparation involves the condensation reaction between fluorinated carbonyl compounds and various nucleophilic agents like amines, hydrazines, and their derivatives. mdpi.comresearchgate.net

For instance, a solvent-free approach has been reported for the synthesis of trifluoromethyl ketimines, aldimines, and hydrazones. This method involves heating an equimolar solution of a fluorinated ketone, such as α,α,α-trifluoroacetophenone, or a hemiacetal like trifluoroacetaldehyde (B10831) ethyl hemiacetal, with the corresponding amine or hydrazine. researchgate.net This technique has proven successful across a range of substrates, consistently yielding the expected products in high yields and with excellent stereoselectivity for the E-isomer. researchgate.net

The strong electron-withdrawing nature of fluoroalkyl groups, such as the trifluoromethyl group, can complicate traditional synthesis methods by destabilizing carbocationic intermediates while stabilizing the hemiaminal intermediate. researchgate.net This has prompted the development of alternative strategies, including palladium-catalyzed C-H difluoromethylation of aldehyde-derived hydrazones and the coupling of fluorine-containing carbonyl compounds with aryldiazonium chlorides (a Japp–Klingemann type reaction) to generate fluorinated arylhydrazones. nih.gov

Detailed research findings on the synthesis of these intermediates are summarized below:

Table 1: Selected Synthetic Methods for Fluorinated Imines and Hydrazones

| Product Type | Reactants | Method | Key Features |

|---|---|---|---|

| Trifluoromethyl Imines & Hydrazones | α,α,α-Trifluoroacetophenone or Trifluoroacetaldehyde ethyl hemiacetal + Aliphatic amines or hydrazines | Solvent-free condensation | High yields, high stereoselectivity (E-isomer). researchgate.net |

| Fluorinated Aldimines | 3,5-Difluoroaniline or other fluorinated anilines + 3-Hydroxybenzaldehyde | Condensation in dichloromethane | Ambient temperature, uses molecular sieves to remove water. mdpi.com |

| Fluorinated Arylhydrazones | Dicarbonyl sodium salt + Aryl diazonium salt | Japp–Klingemann reaction | Multi-step process involving hydrolysis. nih.gov |

Orthogonal Protection Strategies for Fluorinated Hydrazines

In the multi-step synthesis of complex molecules like fluorinated hydrazine derivatives, orthogonal protection strategies are essential. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific, non-interfering reaction conditions. thieme-connect.de This enables precise, site-specific modifications during the synthetic sequence. sigmaaldrich.com

For amino and hydrazine functionalities, a variety of protecting groups are available, each with unique cleavage conditions. The choice of a protection scheme is critical and often revolves around the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis (SPPS). sigmaaldrich.comiris-biotech.de The Fmoc group is base-labile, typically removed by piperidine (B6355638), while tBu groups are acid-labile, cleaved by trifluoroacetic acid (TFA). iris-biotech.de

A key protecting group in this context is Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its derivative ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl). sigmaaldrich.comiris-biotech.de These groups are particularly relevant as they are stable to the piperidine used for Fmoc removal and the TFA used for tBu removal, but are selectively cleaved by dilute solutions of hydrazine (e.g., 2% hydrazine in DMF). sigmaaldrich.comug.edu.pl This specific cleavage condition makes the Dde/ivDde groups quasi-orthogonal to the Fmoc/tBu strategy and highly suitable for syntheses involving hydrazine derivatives or where hydrazine is used as a deprotection reagent. sigmaaldrich.com

Another important group is the Alloc (allyloxycarbonyl) group, which is removed by palladium(0)-catalyzed allyl transfer. sigmaaldrich.comnih.gov The Alloc group is stable to both piperidine and TFA, providing another layer of orthogonality. sigmaaldrich.com

Table 2: Orthogonal Protecting Groups Relevant to Hydrazine Synthesis

| Protecting Group | Abbreviation | Common Application | Cleavage Conditions | Stability |

|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino groups | 20% Piperidine in DMF. sigmaaldrich.comiris-biotech.de | Stable to acids (TFA) and hydrazine. sigmaaldrich.comnih.gov |

| tert-Butyl | tBu | Side-chain carboxyl/hydroxyl groups | Trifluoroacetic acid (TFA). iris-biotech.de | Stable to piperidine and hydrazine. sigmaaldrich.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side-chain amino groups | 2% Hydrazine in DMF. sigmaaldrich.comiris-biotech.de | Stable to piperidine and TFA. sigmaaldrich.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | Side-chain amino groups | 2-10% Hydrazine in DMF. sigmaaldrich.comiris-biotech.de | Stable to piperidine and TFA. sigmaaldrich.com |

Emerging Synthetic Methodologies for Fluorinated Nitrogen-Containing Compounds

The demand for novel fluorinated nitrogen-containing compounds in medicinal chemistry and materials science has spurred the development of new and efficient synthetic methodologies. ekb.egnih.gov These emerging strategies often focus on building molecular diversity and incorporating fluorine atoms with high precision. Key approaches include the nucleophilic aromatic substitution (SNAr) on highly fluorinated heteroaromatic systems and the use of versatile fluorine-containing building blocks. ekb.egnih.gov

The SNAr reaction is a powerful tool for functionalizing polyfluorinated aromatic and heterocyclic rings. By reacting systems like pentafluoropyridine (B1199360) with nitrogen nucleophiles, chemists can selectively replace fluorine atoms to build complex nitrogen-containing scaffolds. ekb.eg Another significant strategy involves the use of pre-fluorinated building blocks, which can be elaborated into a wide array of target molecules. nih.gov

Catalytic Transformations in Organofluorine Chemistry

Catalysis has become indispensable in modern organofluorine chemistry, offering mild and selective routes to C-F bond formation and the transformation of fluorinated substrates. su.semdpi.com Transition-metal catalysis, in particular, has revolutionized the synthesis of fluorinated compounds.

One major area of development is the catalytic activation and transformation of C–F bonds. Although C-F bonds are the strongest single bonds in organic chemistry, catalytic systems based on nickel and palladium have been developed for their functionalization. mdpi.com For example, nickel complexes with phosphine (B1218219) ligands can catalyze the cross-coupling of fluoro-aromatics with Grignard reagents. mdpi.com Similarly, palladium-catalyzed C-H fluorination has emerged as a method for the direct introduction of fluorine. chinesechemsoc.org These reactions often employ a directing group to guide the fluorination to a specific C-H bond, offering high regioselectivity. chinesechemsoc.org

Table 3: Examples of Catalytic Transformations in Organofluorine Chemistry

| Transformation Type | Catalytic System | Substrates | Key Features |

|---|---|---|---|

| C-F/C-C Cross-Coupling | Ni(II) complexes with DPPE/DPPP ligands | N-heterocyclic aryl fluorides + Grignard reagents | Efficient defluorocoupling reaction. mdpi.com |

| C-F/C-H Metathesis Coupling | Nickel catalyst | Fluoro-aromatics + Oxazoles | Tolerates various functional groups on the heteroaryl fluoride. mdpi.com |

| Directed Arene C-H Fluorination | Palladium catalyst | Substrates with directing groups | High regioselectivity for ortho C-H bond fluorination. chinesechemsoc.org |

Diversity-Oriented Synthesis Approaches

Diversity-Oriented Synthesis (DOS) is a powerful strategy aimed at producing collections of structurally diverse small molecules from common starting materials. ekb.eg In the context of organofluorine chemistry, DOS provides a rapid means to explore chemical space and identify compounds with desired properties. nih.gov

The DOS approach often relies on versatile fluorine-containing building blocks that can undergo a variety of chemical transformations. For example, β-CF₃-1,3-enynes are building blocks whose distinct reactivity, influenced by the electron-withdrawing trifluoromethyl group, enables their conversion into a wide range of fluorinated heterocycles and other complex structures. nih.gov Another example involves the use of reagents like diethylaminosulfur trifluoride (DAST), which can catalyze transformations of polyfunctional molecules to generate a diverse set of products, including fluorinated analogues and compounds with new olefinic bonds or rearranged skeletons. mdpi.com By combining DOS with fluorination strategies, chemists can efficiently generate libraries of novel fluorinated nitrogen-containing compounds for screening in drug discovery and other applications. ekb.egchim.it

Reaction Mechanisms and Reactivity Studies of 2,2 Difluoroethyl Hydrazine Compounds

Mechanistic Investigations of Hydrazone Formation

Hydrazone formation, a condensation reaction between a hydrazine (B178648) and a carbonyl compound, is a fundamental process in organic synthesis. numberanalytics.com The reaction involving (2,2-Difluoroethyl)hydrazine is of particular interest due to the electronic influence of the fluorine atoms.

Nucleophilic Attack and Electron Delocalization Pathways

The initial step in hydrazone formation is the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon. numberanalytics.com In the case of this compound, the strong electron-withdrawing nature of the two fluorine atoms on the ethyl group decreases the electron density on the hydrazine moiety. This inductive effect would typically be expected to reduce the nucleophilicity of the hydrazine.

However, the "alpha effect," where an atom with a lone pair of electrons is adjacent to the nucleophilic center, can enhance nucleophilicity beyond what would be predicted based on basicity alone. wikipedia.org While studies on the alpha effect in various hydrazines have yielded complex results, it is a crucial factor to consider in the reactivity of this compound. wikipedia.orgresearchgate.netnih.gov The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the final hydrazone product. numberanalytics.comlibretexts.orglibretexts.org

Influence of pH and Electronic Effects on Reaction Kinetics

The kinetics of hydrazone formation are significantly influenced by the pH of the reaction medium. nih.govresearchgate.net Acid catalysis is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. numberanalytics.com However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus inhibiting the reaction. researchgate.net

Kinetic studies on analogous systems at a biological pH of 7.4 have revealed that electron-deficient aldehydes and ketones tend to react faster with hydrazines. nih.gov The Hammett parameter (ρ), a measure of the sensitivity of a reaction to electronic effects, has been observed to be relatively small for hydrazone formation, indicating a modest influence of substituents on the reaction rate. nih.gov

Table 1: Factors Influencing Hydrazone Formation Kinetics

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

| Acid Catalysis | Increases rate up to an optimal pH | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. |

| Low pH | Decreases rate | Protonation of the hydrazine nitrogen renders it non-nucleophilic. |

| Electron-withdrawing groups on carbonyl reactant | Generally increases rate | Enhances the electrophilicity of the carbonyl carbon. |

| Electron-withdrawing groups on hydrazine | Generally decreases nucleophilicity, but overall effect can be complex | Reduces electron density on the attacking nitrogen atom. The alpha-effect can counteract this. |

Hydrogen Bonding Interactions in Reaction Pathways

Hydrogen bonding plays a critical role in the mechanism of hydrazone formation. For a hydrogen bond to form, a molecule must possess a highly electronegative atom (like oxygen or nitrogen) with a lone pair of electrons and a hydrogen atom covalently bonded to another electronegative atom. savemyexams.com In the reaction of this compound with a carbonyl compound, both reactants and the subsequent intermediates can participate in hydrogen bonding with the solvent and with each other. researchgate.netfrontiersin.org

During the formation of the tetrahedral intermediate, hydrogen bonding can stabilize the developing negative charge on the oxygen atom. nih.gov Furthermore, intramolecular hydrogen bonding can occur in certain substrates, influencing their reactivity. researchgate.net For instance, studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with various amines have shown that hydrogen bonding between the nucleophile and the substrate can stabilize the transition state. researchgate.net Theoretical studies have also highlighted the importance of hydrogen bonding in strengthening interactions within the reaction complex. frontiersin.org The ability of the difluoroethyl group to act as a hydrogen bond donor is a recognized feature in medicinal chemistry and could also influence reaction pathways. researchgate.net

Reactivity in Cycloaddition and Heterocycle Formation

This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds, particularly through cycloaddition reactions. researchgate.net These reactions often lead to the formation of five-membered rings like pyrazoles and pyrazolines.

Kinetic Control in Pyrazole (B372694) and Pyrazoline Isomer Formation

The reaction of a monosubstituted hydrazine, such as this compound, with an unsymmetrical β-dicarbonyl compound can lead to the formation of two constitutional isomers of the resulting pyrazole. researchgate.netconicet.gov.ar The regioselectivity of this reaction is a complex issue governed by the relative reactivity of the two carbonyl groups and the two nitrogen atoms of the hydrazine. researchgate.net

The reaction is generally accepted to proceed through a key 3,5-dihydroxypyrazolidine intermediate. researchgate.net The formation of this intermediate and its subsequent dehydration are often reversible steps. The final ratio of the pyrazole isomers is determined by kinetic control, specifically the relative rates of dehydration of the two possible dihydroxypyrazolidine intermediates. researchgate.net

Several factors influence the regiochemical outcome, including the nature of the substituents on both the hydrazine and the β-dicarbonyl compound, as well as the reaction conditions such as the solvent. researchgate.netconicet.gov.ar For example, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity in the formation of certain N-methylpyrazoles. conicet.gov.ar In the context of this compound, the electronic and steric effects of the difluoroethyl group would play a significant role in directing the initial nucleophilic attack and influencing the stability of the intermediates, thereby controlling the kinetic formation of the pyrazole isomers. researchgate.net Studies on the reaction of chalcones with hydrazine derivatives to form pyrazolines have shown the reaction to be first order with respect to each reactant. koyauniversity.org

Table 2: Regioselectivity in Pyrazole Formation from Unsymmetrical β-Diketones

| Reactant 1 | Reactant 2 | Potential Products | Controlling Factors |

| This compound | Unsymmetrical β-Diketone (R¹COCH₂COR²) | Isomeric Pyrazoles | Kinetic control, relative rates of dehydration of dihydroxypyrazolidine intermediates, solvent, electronic and steric effects of substituents. |

Intramolecular Cyclization Pathways

Derivatives of this compound can undergo intramolecular cyclization reactions to form a variety of heterocyclic structures. researchgate.netresearchgate.netbeilstein-journals.org These reactions are crucial for the synthesis of complex molecules from relatively simple linear precursors.

For instance, ethyl-2-(2,2,2-trifluoro-1-(arylimino)ethyl)hydrazine-1-carboxylate intermediates, which are structurally related to derivatives of this compound, have been shown to undergo nucleophilic intramolecular cyclization to yield 4-aryl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one derivatives. researchgate.net Similarly, the condensation of dehydroacetic acid with substituted hydrazines can lead to the formation of pyrazolylpyranone derivatives through a nucleophilic attack followed by cyclization. imist.ma

The propensity for intramolecular cyclization and the nature of the resulting heterocyclic ring are dictated by several factors, including the length of the chain connecting the reactive functional groups, the presence of activating or directing groups, and the reaction conditions. The difluoroethyl group can influence these cyclizations through its electronic effects, potentially altering the nucleophilicity or electrophilicity of the atoms involved in the ring-forming step.

Role of Fluorine in Modulating Reactivity

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic properties, which in turn impacts chemical reactivity and stability. tandfonline.com In the case of this compound, the two fluorine atoms on the ethyl group play a critical role in modulating the reactivity of the hydrazine moiety. Fluorine is the most electronegative element, and its presence leads to significant inductive effects that propagate through the carbon skeleton. tandfonline.com This electronic influence is central to the chemical behavior of fluorinated compounds.

Impact of Fluorine on Nucleophilicity of Hydrazines

The nucleophilicity of the hydrazine group in this compound is significantly influenced by the strong electron-withdrawing nature of the adjacent difluoroethyl group. The two fluorine atoms exert a powerful negative inductive effect (-I effect), pulling electron density away from the nitrogen atoms of the hydrazine moiety. acs.org This reduction in electron density at the nitrogen centers lowers their ability to donate an electron pair, thereby decreasing both their basicity and nucleophilicity compared to non-fluorinated alkylhydrazines. tandfonline.com

Generally, a decrease in H-bond basicity (a measure related to the ability to accept a hydrogen bond) is observed when fluorine is substituted at a position alpha to H-bond acceptors. acs.org This principle suggests that this compound would be a weaker nucleophile than its non-fluorinated counterpart, ethylhydrazine. This modulation of basicity is a key strategy in medicinal chemistry to improve properties like membrane permeation. tandfonline.com

| Compound | Substituent Effect | Expected Relative Basicity (pKa of Conjugate Acid) | Expected Relative Nucleophilicity |

|---|---|---|---|

| Ethylhydrazine | Ethyl group is weakly electron-donating (+I) | Higher | Higher |

| This compound | 2,2-Difluoroethyl group is strongly electron-withdrawing (-I) | Lower | Lower |

General Reactivity Patterns of Hydrazine Moieties

The hydrazine functional group (H₂N-NH₂) possesses unique reactivity patterns stemming from the presence of two adjacent nitrogen atoms, each with a nonbonding electron pair. This arrangement leads to distinct chemical properties, including enhanced nucleophilicity in some contexts and versatile redox behavior.

Influence of Nonbonding Electron Pairs at Alpha-Positions

The presence of an adjacent (alpha) atom with a lone pair of electrons can lead to an increase in the nucleophilicity of an atom, a phenomenon known as the alpha-effect. wikipedia.org Hydrazine is a classic example of a molecule that can exhibit this effect. wikipedia.org The alpha-effect results in a nucleophile having higher reactivity than would be predicted from its Brønsted basicity alone. wikipedia.org

Several theories have been proposed to explain the alpha-effect:

Ground-State Destabilization: This theory suggests that repulsion between the nonbonding electron pairs on the adjacent nitrogen atoms raises the ground-state energy of the hydrazine molecule, thereby lowering the activation energy for a reaction. wikipedia.org

Transition-State (TS) Stabilization: An alternative view is that the transition state of the reaction is stabilized. For example, in reactions with esters, a five-membered cyclic transition state involving hydrogen bonding has been proposed to account for the enhanced reactivity of hydrazine. cdnsciencepub.com

However, the existence and significance of the alpha-effect for hydrazines are context-dependent and a subject of scientific discussion. Some kinetic studies on the reactions of hydrazines with electrophiles have found that their reactivity is similar to that of simple primary amines of comparable basicity, showing no special enhancement. acs.orgnih.govresearchgate.net These studies argue that for many reactions, a distinct alpha-effect for hydrazine is not observed. acs.orgnih.govresearchgate.net

Redox Properties and Transformations of Hydrazine

The hydrazine moiety is well-known for its versatile redox chemistry. It can act as both a reducing agent and be oxidized, and in some cases, it can be reduced further.

Hydrazine as a Reducing Agent: Hydrazine and its derivatives are widely used as reducing agents in organic synthesis, most notably in catalytic transfer hydrogenation processes. d-nb.info In these reactions, hydrazine serves as a hydrogen donor in the presence of a metal catalyst (e.g., Pd/C) to reduce various functional groups. organic-chemistry.org

Reduction of Nitro Compounds: A common application is the selective reduction of nitroarenes to anilines. organic-chemistry.org

Reduction of Alkenes/Alkynes: Carbon-carbon multiple bonds can be saturated using hydrazine as the hydrogen source. d-nb.info

During these reductions, the hydrazine is oxidized, typically forming environmentally benign nitrogen gas (N₂) and water as byproducts. d-nb.info

Oxidation and Reduction of the Hydrazine Moiety: The hydrazine group itself can undergo various transformations.

Oxidation: Besides its role as a reductant, hydrazine can be oxidized to form azo compounds or cleaved. The oxidation process often proceeds via a diimide (HN=NH) intermediate. d-nb.info

Reduction: The N-N bond in hydrazine can be cleaved via reduction to produce ammonia (B1221849) (NH₃). rsc.org This transformation is studied in the context of biological nitrogen fixation, where hydrazine is a proposed intermediate. rsc.org The redox potential of the system is a critical factor; for example, the geometry of a complex hydrazinobuckybowl molecule was shown to change drastically between curved and planar structures depending on its oxidation state (neutral, monocation, or dication). nih.gov

| Transformation Type | Reactant | Common Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Oxidation (as a reductant) | R-NO₂ + N₂H₄ | Metal Catalyst (e.g., Pd/C) | R-NH₂ + N₂ | organic-chemistry.org |

| Oxidation (as a reductant) | R-CH=CH-R + N₂H₄ | Metal Catalyst | R-CH₂-CH₂-R + N₂ | d-nb.info |

| Reduction of Hydrazine | N₂H₄ | Reductant (e.g., SmI₂) + Proton Source | 2 NH₃ | rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise insights into the chemical environment of specific nuclei. For (2,2-Difluoroethyl)hydrazine, ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, are essential for a complete analysis.

The ¹H-NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments: the protons on the hydrazine (B178648) nitrogen (-NHNH₂), the methylene protons adjacent to the hydrazine group (-CH₂-), and the methine proton attached to the difluorinated carbon (-CHF₂).

The hydrazine protons (-NH and -NH₂) typically appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature, but for hydrazine derivatives, they often resonate in the downfield region (δ 8–11 ppm) when deshielded. doi.org

The two protons of the methylene group (-CH₂-) are chemically equivalent. Their signal would be influenced by the adjacent hydrazine group and the nearby difluoromethyl group. This signal is expected to appear as a triplet of doublets (td) due to coupling with the methine proton (³JHH) and the two fluorine atoms (³JHF).

The single methine proton (-CHF₂) is significantly deshielded by the two highly electronegative fluorine atoms. Its signal is anticipated to be a triplet of triplets (tt) due to coupling to the two geminal fluorine atoms (²JHF) and the two vicinal methylene protons (³JHH). The geminal hydrogen-fluorine coupling constants (²JHF) are typically large, often around 50 Hz. nist.gov

Table 4.1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHF₂ | 5.5 - 6.5 | Triplet of Triplets (tt) | ²JHF ≈ 50-60 Hz, ³JHH ≈ 3-5 Hz |

| -CH₂- | 2.8 - 3.5 | Triplet of Doublets (td) | ³JHH ≈ 3-5 Hz, ³JHF ≈ 12-18 Hz |

The proton-decoupled ¹³C-NMR spectrum of this compound is expected to display two signals, one for each of the two carbon atoms in the ethyl chain. The chemical shifts and multiplicities are heavily influenced by the attached fluorine and nitrogen atoms. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed. osti.gov

The carbon atom bonded to the two fluorine atoms (C2, -CHF₂) will appear significantly downfield. Its signal will be split into a triplet by the two directly attached fluorine atoms (a large ¹JCF coupling). The typical range for ¹JCF coupling constants is large, on the order of 200-300 Hz.

The carbon atom adjacent to the hydrazine group (C1, -CH₂-) will be less deshielded than C2. Its signal will appear as a triplet due to the two-bond coupling with the fluorine atoms on the adjacent carbon (²JCF). These two-bond coupling constants are smaller than one-bond couplings.

Table 4.2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| C2 (-CHF₂) | 110 - 120 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nist.gov For this compound, the two fluorine atoms are chemically equivalent, and thus a single signal is expected in the ¹⁹F-NMR spectrum.

This signal's multiplicity will be dictated by coupling to nearby protons. It is expected to appear as a doublet of triplets (dt). The large splitting will be a doublet caused by the geminal proton (²JFH), and the smaller splitting will be a triplet caused by the two vicinal protons on the adjacent carbon (³JFH). The chemical shift range for organofluorine compounds is very wide, but for fluoroalkane groups, shifts are typically observed at highly shielded (negative) ppm values. nist.govmdpi.com

Table 4.3: Predicted ¹⁹F-NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

To unequivocally confirm the assignments made in 1D NMR spectra and establish the connectivity of the molecule, various 2D NMR experiments are employed. spectrabase.com

COSY (Correlation Spectroscopy): A homonuclear COSY spectrum would confirm the coupling between protons on adjacent carbons. A cross-peak would be expected between the signal for the -CHF₂ proton and the signal for the -CH₂- protons, confirming the ethyl backbone structure. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. nih.gov For this compound, it would show a correlation between the methine proton signal and the C2 (-CHF₂) carbon signal, and another correlation between the methylene proton signals and the C1 (-CH₂-) carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This would show a cross-peak between the methine proton (on C2) and the C1 carbon, as well as between the methylene protons (on C1) and the C2 carbon, further confirming the C1-C2 bond.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, and C-F bonds.

The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) parts of the hydrazine moiety typically appear as medium to weak bands in the 3200-3500 cm⁻¹ region. N-H bending vibrations are also expected around 1600 cm⁻¹. The C-H stretching vibrations of the alkyl chain will produce bands in the 2850-3000 cm⁻¹ range. The most characteristic and intense absorptions for this molecule are expected to be the C-F stretching bands, which are typically very strong and appear in the 1000-1400 cm⁻¹ region of the spectrum.

Table 4.4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NHNH₂ | 3200 - 3500 | Medium-Weak |

| C-H Stretch | -CH₂-, -CHF₂ | 2850 - 3000 | Medium |

| N-H Bend | -NH₂ | 1580 - 1650 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molar mass: 96.10 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 96.

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for amines and halogenated compounds include alpha-cleavage and loss of small neutral molecules.

Alpha-Cleavage: Cleavage of the C-C bond is a likely pathway. This would result in the formation of the [CH₂NHNH₂]⁺ ion (m/z = 45) and a neutral CHF₂ radical, or the [CHF₂]⁺ ion (m/z = 51) and a neutral CH₂NHNH₂ radical.

Loss of Hydrazine Fragments: Cleavage of the C-N bond could lead to the loss of an amino radical (•NH₂) to give an ion at m/z = 80, or loss of a hydrazinyl radical (•NHNH₂) to give an ion at m/z = 65.

Loss of HF: The elimination of a neutral hydrogen fluoride (B91410) (HF) molecule from the molecular ion is another possible fragmentation pathway for fluorinated compounds, which would yield a peak at m/z = 76.

Table 4.5: Predicted Key Mass Fragments for this compound

| m/z | Predicted Ion / Fragment | Fragmentation Pathway |

|---|---|---|

| 96 | [C₂H₆F₂N₂]⁺ | Molecular Ion (M⁺) |

| 76 | [C₂H₅FN₂]⁺ | Loss of HF |

| 65 | [C₂H₄F₂]⁺ | Loss of •NHNH₂ |

| 51 | [CHF₂]⁺ | Alpha-cleavage |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hydrazine |

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would provide a means of separating it from a mixture, while MS would offer structural information through its fragmentation pattern upon electron ionization.

The mass spectrum of this compound is expected to exhibit a molecular ion peak corresponding to its molecular weight. However, due to the energetic nature of electron ionization, this peak may be of low intensity. The fragmentation of the molecular ion is anticipated to follow predictable pathways influenced by the C-F, C-C, C-N, and N-N bonds, as well as the presence of lone pair electrons on the nitrogen atoms.

Key fragmentation patterns for organic molecules often involve the loss of stable neutral fragments. For alkanes, fragmentation typically results in a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups libretexts.org. In the case of this compound, cleavage of the C-C and C-N bonds is expected. Alpha-cleavage, which is common for compounds with heteroatoms, would likely occur adjacent to the nitrogen atoms.

The presence of fluorine atoms significantly influences the fragmentation. The strong carbon-fluorine bond means that fragments containing fluorine may be prominent. Common fragmentations in fluorinated compounds include the loss of HF or fluorine radicals. The fragmentation of this compound would likely yield ions corresponding to [CH₂NHNH₂]⁺, [CHF₂CH₂]⁺, and fragments arising from the cleavage of the N-N bond.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on common fragmentation rules for organic molecules.

Interactive Data Table: Predicted GC/MS Fragmentation of this compound

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 98 | [CHF₂CH₂NHNH₂]⁺ | (Molecular Ion) |

| 79 | [CHF₂CH₂NH]⁺ | NH₂ |

| 65 | [CHF₂CH₂]⁺ | NHNH₂ |

| 51 | [CHF₂]⁺ | CH₂NHNH₂ |

| 45 | [CH₂NHNH₂]⁺ | CHF₂ |

| 31 | [NHNH₂]⁺ | CHF₂CH₂ |

It is important to note that for trace analysis of hydrazine and its derivatives, derivatization is often employed to improve chromatographic behavior and detection sensitivity chromatographyonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Simple hydrazines, lacking extensive conjugation, are expected to exhibit absorption bands in the ultraviolet region. The primary electronic transitions for this compound would be n → σ* transitions associated with the lone pair electrons on the nitrogen atoms. These transitions typically occur at shorter wavelengths (below 200 nm) and have low molar absorptivity.

The presence of the difluoroethyl group is not expected to create new chromophores but may influence the energy of the electronic transitions through inductive effects. The electron-withdrawing nature of the fluorine atoms could slightly shift the absorption maximum. In various solvents, the position of the absorption bands can be affected, with polar solvents potentially causing a blue shift (a shift to shorter wavelengths) for n → π* transitions due to stabilization of the ground state lone pair through solvent interactions libretexts.org.

For quantitative analysis, hydrazine and its derivatives are often reacted with a chromogenic reagent to produce a colored product that absorbs strongly in the visible region. For example, p-dimethylaminobenzaldehyde reacts with hydrazine to form a yellow azine with an absorption maximum around 458 nm rsc.org. This approach allows for sensitive spectrophotometric determination.

Fluorescence spectroscopy is a highly sensitive technique used for quantitative analysis. Simple hydrazines are generally not fluorescent. Therefore, for their detection using this method, they are typically derivatized with a fluorogenic reagent to form a highly fluorescent product.

A common strategy involves the reaction of hydrazine with an aldehyde or ketone to form a hydrazone, which can be fluorescent if the derivatizing agent contains a suitable fluorophore. For instance, fluorescein hydrazide, a non-fluorescent compound, can react with aldehydes to produce fluorescent Schiff bases iajps.com. The fluorescence properties of the resulting derivative, including the excitation and emission wavelengths, are determined by the structure of the fluorophore. This derivatization approach would be applicable for the sensitive detection and quantification of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid nih.govlibretexts.org. Although no crystal structure of this compound has been reported, we can infer its likely solid-state characteristics by examining the structures of related compounds, such as hydrazine salts and fluorinated organic molecules.

The structure of hydrazinium chloride (N₂H₅Cl), for example, reveals that the N₂H₅⁺ cations are linked by N⁺-H···N hydrogen bonds, forming infinite spiral chains iucr.org. A similar arrangement, alongside interactions involving the difluoroethyl group, could be anticipated in the crystal structure of a salt of this compound.

Interactive Data Table: Expected Crystallographic Parameters and Interactions for a this compound Salt

| Parameter | Expected Feature | Rationale/Comparison |

|---|---|---|

| Crystal System | Likely monoclinic or orthorhombic | Common for small organic salts. |

| Space Group | Centrosymmetric or non-centrosymmetric | Dependent on molecular packing and chirality. |

| Hydrogen Bonding | Strong N-H···N and N-H···Anion interactions | Characteristic of hydrazine salts iucr.orgresearchgate.net. |

| Other Intermolecular Interactions | C-H···F, F···F contacts | Common in fluorinated organic solids nih.goviucr.org. |

| Conformation | Gauche or anti for the C-C-N-N backbone | Influenced by steric and electronic effects. |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties. For (2,2-Difluoroethyl)hydrazine, these methods can elucidate the effects of the electron-withdrawing fluorine atoms on the hydrazine (B178648) moiety.

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.govmdpi.comresearchgate.netnih.gov For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. nih.govresearchgate.net This process involves finding the minimum energy conformation of the molecule, which reveals bond lengths, bond angles, and dihedral angles. nih.gov The presence of two fluorine atoms on the ethyl group is expected to significantly influence the geometry around the nitrogen atoms compared to unsubstituted hydrazine.

Illustrative Data Table of Predicted Geometrical Parameters for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | N | N | 1.45 Å | |

| Bond Length | N | H | 1.02 Å | |

| Bond Length | N | C | 1.47 Å | |

| Bond Length | C | C | 1.53 Å | |

| Bond Length | C | F | 1.35 Å | |

| Bond Angle | H | N | N | 109.5° |

| Bond Angle | C | N | N | 112.0° |

| Dihedral Angle | H | N | N | H |

Semi-Empirical Calculations (e.g., PM3 Level) for Reactivity Prediction

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally less intensive alternative to ab initio methods like DFT. These calculations simplify some of the complex integrals encountered in quantum mechanics by incorporating experimental data (parameters). While less accurate for geometry optimization, they are highly effective for predicting trends in molecular properties and for initial reactivity assessments of larger systems. For this compound, PM3 calculations can be used to quickly estimate properties like heat of formation, ionization potential, and electronic energy levels, providing a preliminary understanding of its chemical reactivity.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.govirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netirjweb.comschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govschrodinger.com For this compound, the electron-withdrawing difluoroethyl group is expected to lower the energy of both the HOMO and LUMO compared to hydrazine. The magnitude of this shift and the resulting energy gap would be key outputs of a quantum chemical calculation. researchgate.net

Illustrative Table of Frontier Orbital Properties for this compound (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.)

| Property | Value (eV) |

| HOMO Energy | -7.50 |

| LUMO Energy | 0.50 |

| HOMO-LUMO Gap (ΔE) | 8.00 |

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule three-dimensionally. researchgate.netdtic.milrsc.org It is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy. MEP maps use a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.

Green/Yellow: Represents areas of neutral or intermediate potential.

For this compound, an MEP map would visually identify the most reactive sites. researchgate.net The lone pairs of the nitrogen atoms are expected to be regions of strong negative potential (red), indicating their role as nucleophilic and hydrogen-bond accepting centers. Conversely, the hydrogen atoms attached to the nitrogens and the region around the highly electronegative fluorine atoms would likely show positive potential (blue). researchgate.net

Dipole Moment Calculations

The dipole moment (μ) is a measure of the net molecular polarity, resulting from the asymmetrical distribution of charge within a molecule. libretexts.orgguidechem.com It is a vector quantity, having both magnitude (measured in Debye, D) and direction. libretexts.org Computational methods can accurately calculate the dipole moment by determining the molecular geometry and the partial charges on each atom.

Transition State Modeling and Reaction Barrier Analysis

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy structure along the reaction pathway that connects reactants to products. Computational modeling is an indispensable tool for locating these short-lived structures and calculating the activation energy (reaction barrier). chemrxiv.orgresearchgate.net

For reactions involving this compound, such as nucleophilic substitution or oxidation, theoretical methods can map out the entire potential energy surface. researchgate.netarxiv.org By calculating the energies of the reactants, transition state(s), intermediates, and products, a detailed reaction profile can be constructed. This analysis reveals the energy barrier that must be overcome for the reaction to proceed, providing crucial insights into the reaction kinetics. For instance, modeling the reaction of this compound with an electrophile would involve locating the transition state for the attack of a nitrogen lone pair on the electrophilic center and calculating the associated energy barrier. chemrxiv.orgresearchgate.net

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is dictated by the rotational barriers around the C-C and C-N single bonds, as well as the potential for intramolecular interactions. Theoretical studies, including ab initio and density functional theory (DFT) calculations, provide significant insights into the molecule's preferred geometries and the subtle forces that govern its structure.

Hydrogen Bonding Analysis (e.g., C-F···H-N Interactions)

A key feature in the conformational analysis of fluorinated organic molecules is the potential for intramolecular hydrogen bonding involving the fluorine atoms. In the case of this compound, the interaction between the electronegative fluorine atoms and the hydrogen atoms of the hydrazine moiety (C-F···H-N) is of particular interest. While organically bound fluorine is generally considered a weak hydrogen bond acceptor, studies on various fluorinated compounds, including hydrazide derivatives, have provided evidence for the existence and significance of such interactions. nih.govnih.gov

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are instrumental in identifying and characterizing these weak hydrogen bonds. nih.gov For this compound, these analyses would be expected to reveal bond critical points between a fluorine atom and a hydrazine hydrogen, indicative of a stabilizing interaction. The strength of this C-F···H-N hydrogen bond is influenced by the geometry of the conformer, with specific rotational isomers bringing the donor and acceptor groups into close proximity.

The presence of these intramolecular hydrogen bonds can be further substantiated by analyzing computed vibrational frequencies, where a red shift in the N-H stretching frequency would be anticipated for the hydrogen-bonded conformer compared to a non-bonded conformer.

Table 1: Theoretical Data for C-F···H-N Intramolecular Hydrogen Bonding in the Most Stable Conformer of this compound (Illustrative)

| Parameter | Value |

| H···F Distance (Å) | 2.35 |

| C-F···H Angle (°) | 115 |

| N-H···F Angle (°) | 105 |

| Calculated Interaction Energy (kcal/mol) | -1.2 |

| N-H Vibrational Frequency Shift (cm⁻¹) | -25 |

Stabilization of Isomers through Intramolecular Hydrogen Bonds

The conformational isomers, or rotamers, of this compound arise from rotation around the C-C and C-N bonds. The relative stability of these isomers is determined by a combination of steric hindrance, electrostatic interactions, and hyperconjugation effects. Intramolecular hydrogen bonding plays a crucial role in stabilizing certain conformers.

Specifically, a gauche conformation around the C-C bond, which brings the difluoromethyl group and the hydrazine group into proximity, can be stabilized by the aforementioned C-F···H-N interaction. This is analogous to the "gauche effect" observed in molecules like 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer due to hyperconjugative interactions. wikipedia.org In this compound, the intramolecular hydrogen bond provides an additional stabilizing contribution to the gauche-like conformers.

Theoretical calculations would predict the relative energies of the different stable conformers. The most stable isomer is likely to be one that maximizes the stabilizing intramolecular C-F···H-N hydrogen bonding while minimizing steric repulsion. For instance, a conformation where one of the fluorine atoms is gauche to the lone pair of the terminal nitrogen and anti to the other nitrogen atom could be particularly stable. The energy difference between the most stable, hydrogen-bonded conformer and other conformers provides a quantitative measure of the stabilization afforded by this intramolecular interaction.

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (F-C-C-N) | Intramolecular H-Bond Present? | Relative Energy (kcal/mol) |

| Gauche 1 | ~60° | Yes | 0.00 |

| Gauche 2 | ~-60° | Yes | 0.15 |

| Anti | 180° | No | 1.50 |

Note: The data in this table is illustrative and based on general principles of conformational analysis and the expected influence of intramolecular hydrogen bonding in similar fluorinated compounds.

Structure-Reactivity Relationship Studies

Computational studies are crucial for elucidating the relationship between the molecular structure of this compound and its chemical reactivity. The introduction of the strongly electronegative fluorine atoms into the ethyl group has a profound impact on the electronic properties of the hydrazine moiety.

DFT calculations can be employed to determine key quantum chemical descriptors that provide insights into the molecule's reactivity. These descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. The presence of the electron-withdrawing difluoromethyl group is expected to lower the energy of the HOMO of the hydrazine moiety, making it less susceptible to oxidation compared to unsubstituted ethylhydrazine. The LUMO energy may also be affected, influencing the molecule's behavior as an electrophile.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution within the molecule. For this compound, the MEP would show regions of negative potential around the fluorine atoms and the nitrogen lone pairs, indicating sites susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atoms, particularly those of the N-H groups, highlighting their propensity for nucleophilic attack or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge distribution and delocalization of electrons within the molecule. This analysis would reveal the extent of the inductive electron withdrawal by the CF2 group and its effect on the bond polarities and atomic charges of the hydrazine group.

These computational analyses help in predicting the reactivity of this compound in various chemical reactions. For example, the reduced nucleophilicity of the nitrogen atoms due to the electron-withdrawing fluorine atoms would likely decrease its reactivity towards electrophiles compared to non-fluorinated analogues.

In Silico Studies for Advanced Material Design

The unique properties imparted by the difluoromethyl group make this compound a candidate for in silico studies in the design of advanced materials, particularly in the field of energetic materials. Fluorine-containing compounds are of interest in this area due to their potential to increase density and detonation performance. researchgate.netnih.gov

Computational modeling can be used to predict the performance of this compound or its derivatives as components of energetic formulations. Key parameters that can be calculated in silico include:

Heat of Formation: This is a critical parameter for predicting the energy content of a material.

Density: The introduction of fluorine atoms generally increases the density of organic molecules, which is a desirable characteristic for energetic materials.

Detonation Velocity and Pressure: These are performance parameters that can be estimated using thermochemical codes based on the calculated heat of formation and density.

Stability and Sensitivity: Computational methods can also be used to assess the stability of the molecule and its sensitivity to stimuli such as impact or friction, which are crucial safety considerations.